

Application Notes and Protocols for the Enantioselective Synthesis of Lasiol

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Compound of Interest

Compound Name: *Lasiol*

Cat. No.: *B15573476*

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This document provides detailed protocols for the asymmetric synthesis of the enantiomers of **Lasiol**, an acyclic monoterpene alcohol. The synthesis of (-)-**Lasiol** is presented based on an asymmetric conjugate addition of crotylstannane, while the synthesis of (+)-**Lasiol** is outlined based on a similar, established methodology.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (-)-**Lasiol**.

Step	Product	Starting Material	Reagents and Conditions	Yield	Diastereomeric Ratio
1	(R)-4-((R)-2,3-dimethylpent-4-enyl)-4-phenyloxazolidin-2-one	(R)-4-phenyloxazolidin-2-one	1. n-BuLi, THF, -78 °C; 2. (E)-pent-2-enoyl chloride	Not Reported	Not Applicable
2	(2R,3R)-N-((2R,3R)-2,3-dimethyl-5-((tri-n-butylstannyl)methyl)hex-4-enyl)-4-phenyloxazolidin-2-one	(R)-4-((R)-2,3-dimethylpent-4-enyl)-4-phenyloxazolidin-2-one	(E)-crotyl-tri-n-butylstannane, ZrCl ₄ , CH ₂ Cl ₂ , -78 to -20 °C	Good	10:1
3	Aldehyde Intermediate	(2R,3R)-N-((2R,3R)-2,3-dimethyl-5-((tri-n-butylstannyl)methyl)hex-4-enyl)-4-phenyloxazolidin-2-one	O ₃ , CH ₂ Cl ₂ , -78 °C, then Ph ₃ P	Not Reported	Not Applicable
4	(-)-Lasiol	Aldehyde Intermediate	NaBH ₄ , EtOH, 0 °C	Not Reported	Not Applicable

Experimental Protocols

Synthesis of (-)-Lasiol

This protocol is adapted from the work of Mullins and co-workers, which utilizes an asymmetric conjugate addition of crotylstannane to a chiral N-enoyl-oxazolidinone.

Step 1: Synthesis of (R)-4-((R)-2,3-dimethylpent-4-enoyl)-4-phenyloxazolidin-2-one

- To a solution of (R)-4-phenyloxazolidin-2-one in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of n-butyllithium (n-BuLi) dropwise.
- Stir the resulting solution for 30 minutes at -78 °C.
- Add a solution of (E)-pent-2-enoyl chloride in anhydrous THF dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-enoyl-oxazolidinone.

Step 2: Asymmetric Conjugate Addition

- To a solution of the N-enoyl-oxazolidinone from Step 1 in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add zirconium tetrachloride (ZrCl₄).
- Stir the mixture for 15 minutes at -78 °C.
- Add a solution of (E)-crotyl-tri-n-butylstannane in anhydrous CH₂Cl₂ dropwise.
- Allow the reaction mixture to slowly warm to -20 °C over a period of 4 hours.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the layers and extract the aqueous layer with CH₂Cl₂.

- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired adduct.

Step 3: Ozonolysis

- Dissolve the product from Step 2 in anhydrous CH_2Cl_2 and cool the solution to $-78\text{ }^\circ\text{C}$.
- Bubble ozone (O_3) through the solution until a blue color persists.
- Purge the solution with nitrogen to remove excess ozone.
- Add triphenylphosphine (Ph_3P) and allow the mixture to warm to room temperature.
- Stir for 12 hours.
- Concentrate the reaction mixture under reduced pressure and purify the crude aldehyde by flash column chromatography.

Step 4: Reduction to (-)-**Lasiol**

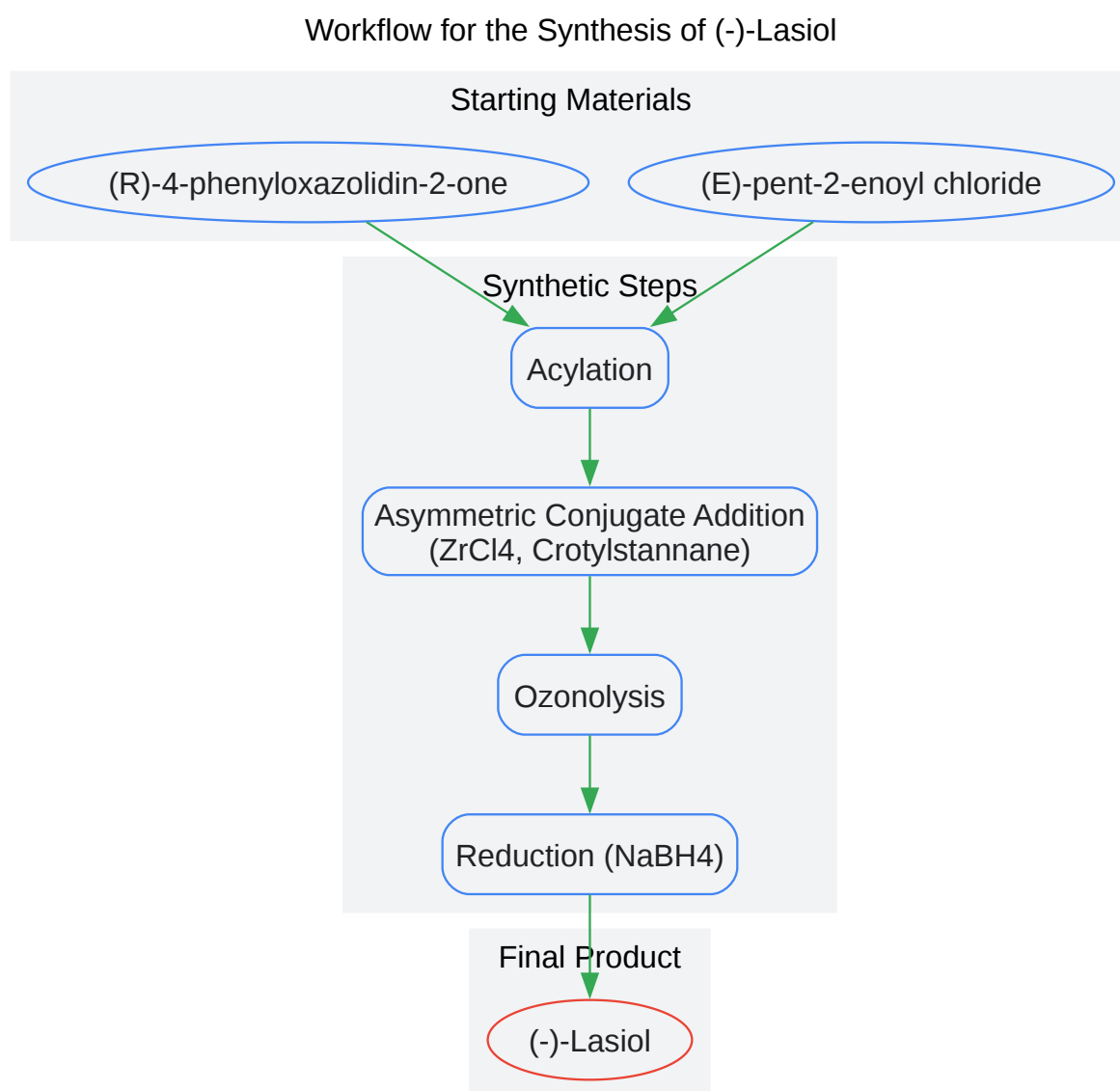
- To a solution of the aldehyde from Step 3 in ethanol (EtOH) at $0\text{ }^\circ\text{C}$, add sodium borohydride (NaBH_4) in portions.
- Stir the reaction mixture for 2 hours at $0\text{ }^\circ\text{C}$.
- Quench the reaction by the slow addition of water.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield (-)-**Lasiol**.

Synthesis of (+)-**Lasiol**

The synthesis of (+)-**Lasiol** can be achieved by following the same protocol as for (-)-**Lasiol**, with the key difference being the use of the enantiomeric chiral auxiliary, (S)-4-phenyloxazolidin-2-one, in Step 1. This will induce the opposite stereochemistry in the conjugate addition step, leading to the formation of the (+)-enantiomer of **Lasiol**.

Visualizations

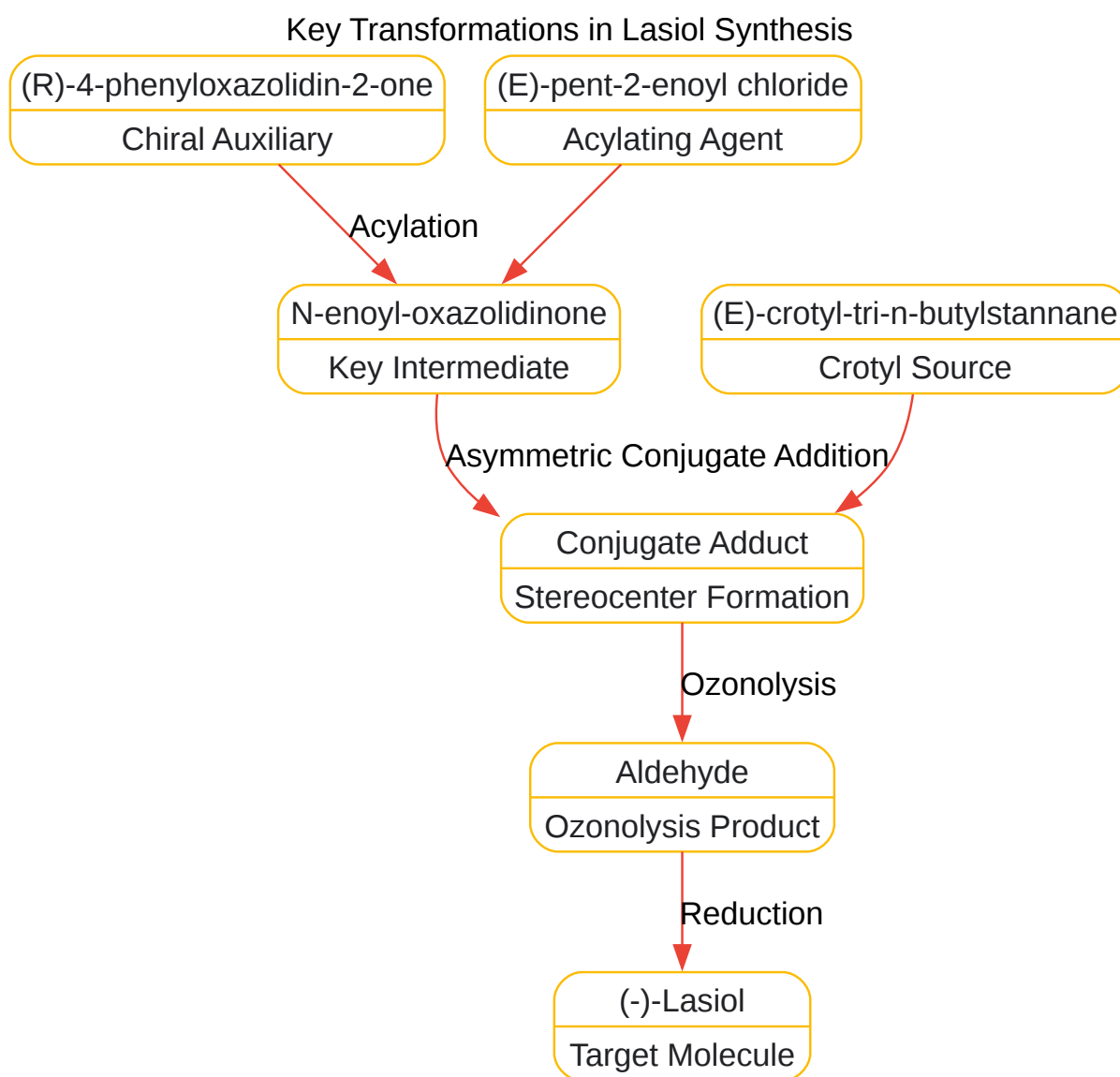
Experimental Workflow for the Synthesis of (-)-Lasiol



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Caption: Overall workflow for the synthesis of (-)-Lasiol.

Key Chemical Transformations in the Synthesis of (-)-Lasiol

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Caption: Logical relationship of key chemical transformations.

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